(3-Ethyl-1,2-oxazol-4-YL)methanamine
Description
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(3-ethyl-1,2-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-2-6-5(3-7)4-9-8-6/h4H,2-3,7H2,1H3 |
InChI Key |
FQHQZIFLLOZBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC=C1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2-oxazol-4-YL)methanamine typically involves the formation of the oxazole ring followed by the introduction of the ethyl and methanamine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-hydroxy ketone with hydroxylamine can yield the oxazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1,2-oxazol-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary amines .
Scientific Research Applications
(3-Ethyl-1,2-oxazol-4-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (3-Ethyl-1,2-oxazol-4-YL)methanamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares (3-Ethyl-1,2-oxazol-4-yl)methanamine with four structurally related compounds:
Key Observations:
Steric Effects : Bulky substituents like phenyl (in N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine) reduce solubility but enhance interactions with hydrophobic biological targets.
Electronic Effects : The 3-chlorophenyl group in [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine introduces electron-withdrawing effects, which may lower the amine’s basicity.
Heterocycle Reactivity : Oxadiazole-containing analogs (e.g., 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine) exhibit greater electron deficiency, favoring nucleophilic substitution reactions compared to oxazoles.
Biological Activity
(3-Ethyl-1,2-oxazol-4-YL)methanamine is an organic compound characterized by a five-membered heterocyclic structure known as an oxazole ring, which contains nitrogen and oxygen atoms. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 126.16 g/mol. The compound features an ethyl group at the 3-position of the oxazole ring and a methanamine substituent at the 4-position, influencing its chemical reactivity and biological interactions.
Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. These interactions can modulate the activity of these targets, potentially leading to therapeutic effects. However, the exact mechanisms remain under investigation.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have indicated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including:
| Cancer Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 25 µM |
| MCF-7 (breast cancer) | 30 µM |
| A549 (lung cancer) | 20 µM |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent in oncology.
Case Studies
A study conducted on the effects of this compound on bacterial infections demonstrated its ability to reduce biofilm formation in Staphylococcus aureus. The study utilized a biofilm assay where treated samples showed a significant reduction in biofilm mass compared to untreated controls. This suggests that the compound may not only inhibit bacterial growth but also affect bacterial adhesion and colonization .
Another investigation focused on the compound's anticancer effects revealed that it induced apoptosis in HeLa cells through a caspase-dependent pathway. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with this compound, indicating its potential role in cancer therapy.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern compared to similar compounds:
| Compound Name | Structural Difference |
|---|---|
| (3-Methyl-1,2-oxazol-4-YL)methanamine | Methyl group instead of ethyl at the 3-position |
| (4-Ethyl-1,2-oxazol-3-YL)methanamine | Ethyl group at a different position on the oxazole |
| (3-Ethyl-1,2-oxazol-5-YL)methanamine | Methanamine group at a different position |
This distinct substitution pattern may enhance its solubility and interaction profiles within biological systems, contributing to its observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
